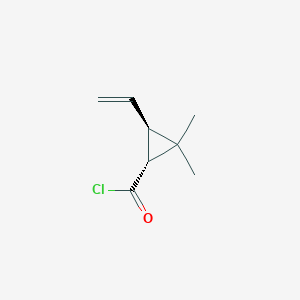
(1R,3R)-3-Ethenyl-2,2-dimethylcyclopropane-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3R)-3-Ethenyl-2,2-dimethylcyclopropane-1-carbonyl chloride is a cyclopropane derivative with a unique structure characterized by a three-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-Ethenyl-2,2-dimethylcyclopropane-1-carbonyl chloride typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,2-dimethylcyclopropanecarboxylic acid with thionyl chloride, which converts the carboxylic acid group to a carbonyl chloride group. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is crucial to ensure its suitability for further applications.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,3R)-3-Ethenyl-2,2-dimethylcyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Addition Reactions: The ethenyl group can participate in addition reactions with electrophiles, such as halogens and hydrogen halides, resulting in the formation of halogenated derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Electrophiles: Halogens and hydrogen halides are typical electrophiles for addition reactions.
Solvents: Anhydrous solvents such as dichloromethane and tetrahydrofuran are often used to maintain the reactivity of the carbonyl chloride group.
Major Products
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Halogenated Derivatives: Formed by the addition of halogens or hydrogen halides to the ethenyl group.
Applications De Recherche Scientifique
(1R,3R)-3-Ethenyl-2,2-dimethylcyclopropane-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Potential precursor for the development of new drugs due to its reactive functional groups.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of (1R,3R)-3-Ethenyl-2,2-dimethylcyclopropane-1-carbonyl chloride involves its reactive carbonyl chloride group, which can form covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations, making it a valuable intermediate in organic synthesis. The ethenyl group also provides a site for further functionalization through addition reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,3R)-3-Ethenyl-2,2-dimethylcyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
(1R,3R)-3-Ethenyl-2,2-dimethylcyclopropane-1-methyl ester: Similar structure but with a methyl ester group instead of a carbonyl chloride group.
Uniqueness
The presence of the carbonyl chloride group in (1R,3R)-3-Ethenyl-2,2-dimethylcyclopropane-1-carbonyl chloride makes it more reactive compared to its carboxylic acid and ester counterparts. This increased reactivity allows for a broader range of chemical transformations, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
84368-72-9 |
|---|---|
Formule moléculaire |
C8H11ClO |
Poids moléculaire |
158.62 g/mol |
Nom IUPAC |
(1R,3R)-3-ethenyl-2,2-dimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO/c1-4-5-6(7(9)10)8(5,2)3/h4-6H,1H2,2-3H3/t5-,6+/m1/s1 |
Clé InChI |
WGVAPMJQFRHGPP-RITPCOANSA-N |
SMILES isomérique |
CC1([C@@H]([C@H]1C(=O)Cl)C=C)C |
SMILES canonique |
CC1(C(C1C(=O)Cl)C=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[4-(Dimethylamino)phenyl]methylidene}propanedial](/img/structure/B14417324.png)
![2-amino-8-(4-amino-1-oxido-2H-quinolin-1-ium-1-yl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14417335.png)
stannane](/img/structure/B14417343.png)
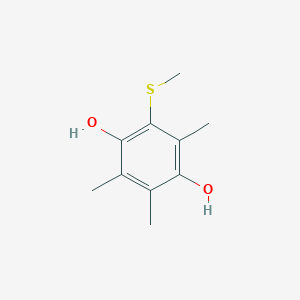
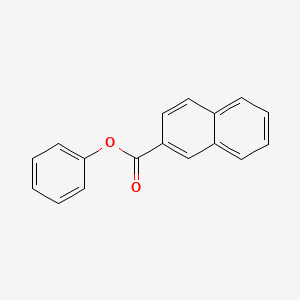
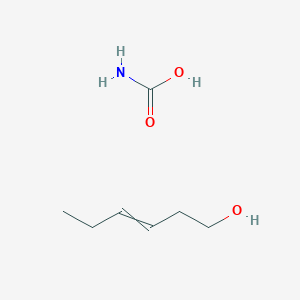

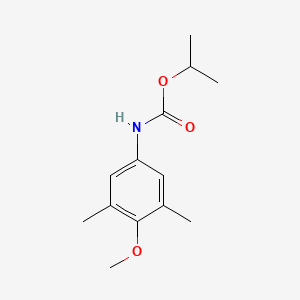
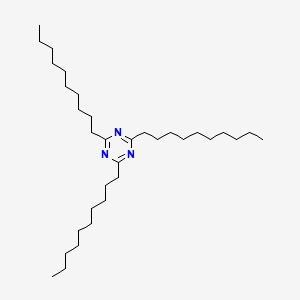
![2-{[4-(Diphenylamino)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14417395.png)


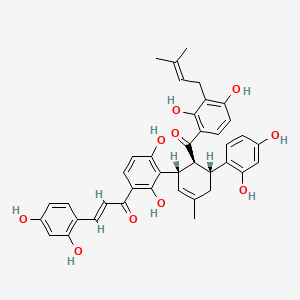
![Triphenyl[1-(trimethylsilyl)propylidene]-lambda~5~-phosphane](/img/structure/B14417420.png)
